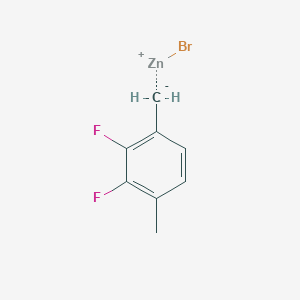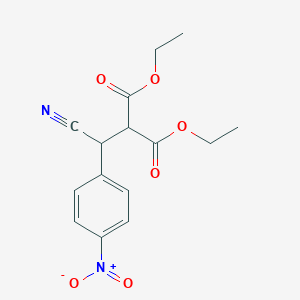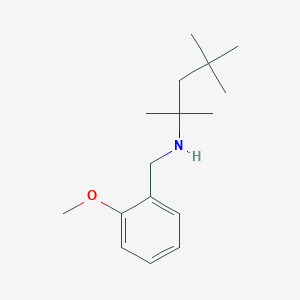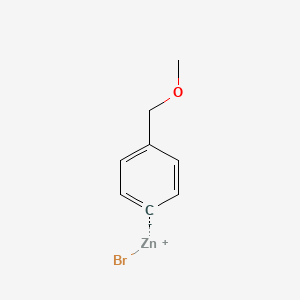
4-(Methoxymethyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)phenylZinc bromide is an organozinc compound widely used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in various chemical reactions, particularly in the field of cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
4-(Methoxymethyl)phenylZinc bromide can be synthesized through the direct insertion of zinc into the corresponding aryl bromide. This process typically involves the use of zinc powder and a halide source, such as lithium chloride, to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as the solvent .
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity and stability of the product.
化学反応の分析
Types of Reactions
4-(Methoxymethyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling and Negishi coupling. These reactions involve the formation of carbon-carbon bonds between the organozinc reagent and an electrophilic partner .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as the electrophilic partners. The reaction is carried out in the presence of a base, such as potassium carbonate, and often in an aqueous or alcoholic solvent.
Negishi Coupling: This reaction employs palladium or nickel catalysts and involves the use of halides or pseudohalides as the electrophilic partners.
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
4-(Methoxymethyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: In biological research, it is used to modify biomolecules and study their interactions. For example, it can be used to attach fluorescent tags to proteins or nucleic acids.
Medicine: The compound is employed in the development of new drugs and therapeutic agents. Its role in the synthesis of bioactive molecules is crucial for medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 4-(Methoxymethyl)phenylZinc bromide involves the transmetalation process, where the organozinc reagent transfers its organic group to a metal catalyst, such as palladium or nickel. This step is followed by oxidative addition and reductive elimination, leading to the formation of the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the metal catalyst used in the reaction.
類似化合物との比較
Similar Compounds
4-Methoxybenzyl bromide: This compound is similar in structure but lacks the zinc component.
Bromomethyl methyl ether: Another related compound, used in the synthesis of various organic molecules.
Uniqueness
4-(Methoxymethyl)phenylZinc bromide stands out due to its ability to participate in cross-coupling reactions, which are essential for forming complex organic structures. Its stability and reactivity under mild conditions make it a preferred choice for many synthetic applications.
特性
分子式 |
C8H9BrOZn |
|---|---|
分子量 |
266.4 g/mol |
IUPAC名 |
bromozinc(1+);methoxymethylbenzene |
InChI |
InChI=1S/C8H9O.BrH.Zn/c1-9-7-8-5-3-2-4-6-8;;/h3-6H,7H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
JSWUGYYXCKWJCR-UHFFFAOYSA-M |
正規SMILES |
COCC1=CC=[C-]C=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



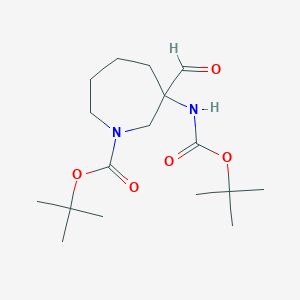
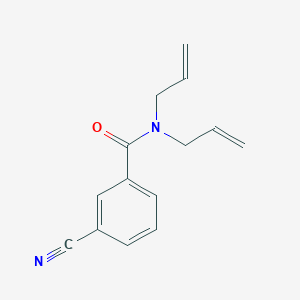
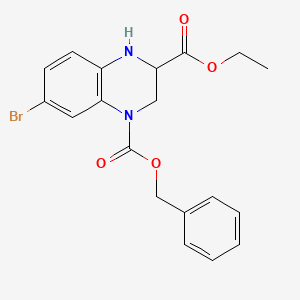


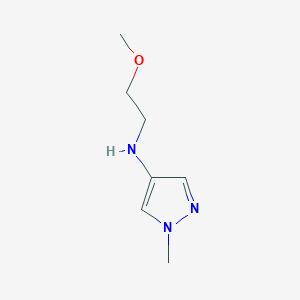

![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)


